molecular formula C8H10N2O B6306274 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol CAS No. 1824316-09-7

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol

Cat. No.: B6306274
CAS No.: 1824316-09-7
M. Wt: 150.18 g/mol
InChI Key: DYHVVZOKRUUCIA-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrrolopyridine Chemistry and its Significance in Heterocyclic Research

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. researchgate.netnih.gov Their structure is of significant interest as they are considered bioisosteres of both indoles and purines, foundational structures in numerous biological processes. nih.govpharmablock.com The history of pyrrolopyridine chemistry is rooted in the study of natural products and the subsequent efforts to synthesize analogs with therapeutic potential. nih.gov

There are six possible isomers of pyrrolopyridine, with the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) framework being one of the most extensively studied. nih.gov Early interest was sparked by the isolation of natural alkaloids containing this scaffold. nih.gov Over the decades, the versatility of the pyrrolopyridine nucleus has been demonstrated through the development of a vast number of synthetic methodologies, including modifications of classical indole (B1671886) syntheses like the Fischer and Madelung methods, allowing for the preparation of a wide array of substituted derivatives. rsc.org The inherent ability of the scaffold to engage in hydrogen bonding as both a donor and acceptor has made it a privileged structure in drug design. pharmablock.com This has led to its incorporation into numerous commercially available drugs and clinical candidates, solidifying the significance of pyrrolopyridine chemistry in modern heterocyclic and medicinal research. nih.govnih.gov

The Dihydropyrrolopyridine Scaffold: Structural Relevance and Research Interest

The structural relevance of the dihydropyrrolopyridine scaffold, specifically the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core (also known as 7-azaindoline medchemexpress.com), stems from its relationship to the highly valued 7-azaindole framework. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, largely because it mimics the purine (B94841) ring of adenosine (B11128) triphosphate (ATP) and can form key hydrogen bond interactions within the ATP binding site of various kinases. pharmablock.comgoogleapis.com This has led to the successful development of several FDA-approved anticancer drugs. nih.gov

The introduction of saturation into the pyrrole ring to form the 2,3-dihydro (indoline-like) structure modifies the geometry and electronic properties of the molecule. This structural alteration from a planar aromatic system to a more three-dimensional one can offer advantages in drug design, including:

Improved Physicochemical Properties: Saturation can influence properties such as solubility and metabolic stability. nih.gov

Enhanced Binding Affinity: The sp3-hybridized carbons allow for the introduction of substituents with specific vectors, enabling more precise interactions with protein targets.

Novel Intellectual Property: Modification of a well-established scaffold provides an avenue for creating novel chemical entities. pharmablock.com

Research interest in related dihydro-pyrrolopyridine isomers, such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives which have been investigated as hematopoietic progenitor kinase 1 (HPK1) inhibitors, underscores the therapeutic potential of this saturated scaffold. wipo.int The 7-azaindoline core is utilized as a versatile biochemical reagent and building block for more complex molecules in life science research. medchemexpress.com

Current Research Landscape Pertaining to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol and Analogs

While detailed public research focused specifically on this compound is limited, the current research landscape can be understood by examining its parent scaffolds and closely related analogs. The research overwhelmingly points toward the exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core component of kinase inhibitors for various therapeutic applications, including cancer and inflammatory diseases. nih.govgoogleapis.comgoogle.com

Numerous studies have focused on synthesizing libraries of substituted 1H-pyrrolo[2,3-b]pyridine derivatives and evaluating their biological activity. These compounds have shown potent inhibitory effects against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Salt Inducible Kinase 2 (SIK2). googleapis.comnih.govrsc.org The general strategy involves using the pyrrolopyridine core as an anchor in the ATP-binding pocket, with various substituents attached to modulate potency and selectivity. nih.govresearchgate.net

The data below represents the activity of selected analogs based on the unsaturated 1H-pyrrolo[2,3-b]pyridine scaffold, illustrating the therapeutic targets being explored for this class of compounds.

Compound/Analog StructureTarget KinaseActivity (IC50)
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR17 nM
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR29 nM
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR325 nM
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 11h PDE4B0.11 µM
Substituted 1H-pyrrolo[2,3-b]pyridineSIK2Inhibitor

Data derived from studies on analogs of the parent scaffold. googleapis.comnih.govrsc.org

The -6-ylmethanol substitution on the title compound represents a specific functionalization that can be used as a synthetic handle for further elaboration or to directly interact with a target protein. The exploration of such analogs within the dihydropyrrolopyridine series is a logical extension of the extensive research on the unsaturated parent system.

Academic Objectives and Scope of the Comprehensive Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. Due to the nascent state of public research on this specific molecule, the scope of this investigation is to establish its scientific context by thoroughly examining its structural lineage. This involves:

A review of the historical development and established importance of the parent pyrrolopyridine heterocyclic system.

An analysis of the structural and strategic value of the dihydropyrrolopyridine scaffold in medicinal chemistry.

A summary of the current therapeutic applications and research landscape of its closest and most-studied analogs.

By situating this compound within this well-developed chemical framework, this article aims to illuminate its potential research value and highlight the opportunities for future investigation into its synthesis and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHVVZOKRUUCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 6 Ylmethanol and Its Structural Analogs

Retrosynthetic Analysis of the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For the this compound core, the primary disconnections would target the bonds forming the pyrrole (B145914) ring and the functional groups on the pyridine (B92270) ring.

A logical retrosynthetic approach would involve:

Functional Group Interconversion (FGI): The primary alcohol on the pyridine ring could be retrosynthetically derived from a corresponding ester, aldehyde, or carboxylic acid. This simplifies the target to a functionalized 2,3-dihydropyrrolo[2,3-b]pyridine intermediate.

Pyrrole Ring Disconnection: The dihydropyrrole portion of the molecule can be disconnected. Classical approaches like the Fischer indole (B1671886) synthesis or Madelung synthesis can be conceptually applied. rsc.org This would typically involve breaking the C-N and C-C bonds of the five-membered ring, leading back to a substituted aminopyridine precursor.

Pyridine Ring Construction: Alternatively, the entire pyrrolopyridine framework can be built from acyclic precursors. Strategies like the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound and a nitrogen source, can be considered for the pyridine portion. advancechemjournal.com

This analysis suggests that a substituted aminopyridine is a key precursor, which can then undergo cyclization to form the pyrrole ring, followed by reduction to the dihydro-state and functionalization of the pyridine ring to install the methanol (B129727) group.

Established Synthetic Routes to the Pyrrolo[2,3-b]pyridine Framework and Dihydro Derivatives

The pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged structure in drug discovery. nih.gov Numerous synthetic routes have been developed for its construction and the subsequent generation of its dihydro derivatives.

The formation of the bicyclic system is the cornerstone of any synthesis. Several cyclization strategies have proven effective.

Modified Fischer and Madelung Syntheses: Classical indole synthesis methods have been adapted for azaindoles. The Fischer synthesis involves the cyclization of a pyridine-derived hydrazone, while the Madelung synthesis utilizes the intramolecular cyclization of an N-(pyridyl)alkanamide. rsc.org

Palladium-Catalyzed Cyclizations: Modern methods often rely on transition-metal catalysis. For instance, an intramolecular Heck reaction following a Sonogashira coupling can be used to construct the fused ring system. nih.gov Another approach involves the palladium-catalyzed reaction of 3-bromo-4-(arylethynyl)pyridines with amines, which leads to the formation of the pyrrole ring. researchgate.net

Acid-Catalyzed Cyclization: Polysubstituted pyrroles can undergo intramolecular acid-catalyzed cyclization to form tricyclic pyrrolo-isoquinoline derivatives, a strategy that can be adapted for simpler pyrrolopyridine systems. zendy.io Boron trifluoride etherate has been used to catalyze the cyclization of N-methylpyrrole-3-carboxamides, leading to pyrrolo ichem.mdnih.govpyrido[2,4-d]pyrimidin-6-ones. semanticscholar.org

Multi-component Reactions (MCRs): One-pot, multi-component reactions provide an efficient route to highly functionalized heterocyclic systems. A green approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Similarly, polycyclic pyrrolopyridine derivatives can be accessed via a two-step process starting with an MCR to form 1,5-diketones, which are then cyclized with ammonium (B1175870) acetate. researchgate.net

Cyclization StrategyKey ReactantsConditionsProduct TypeReference
Modified Fischer Synthesis Pyridine-derived hydrazonesAcid catalysis, heatPyrrolo[2,3-b]pyridines rsc.org
Palladium-Catalyzed Annulation o-chloroaminopyridine, terminal alkynesPd catalystPyrrolo[2,3-b]pyridines researchgate.net
BF3-Etherate Catalyzed Cyclization N-methylpyrrole-3-carboxamide derivativesBF3·OEt2, exposure to airPyrrolo ichem.mdnih.govpyrido[2,4-d]pyrimidin-6-ones semanticscholar.org
Three-Component Reaction Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acidsTBAB, Ethanol, 50 °CPyrrolo[2,3-d]pyrimidines scielo.org.mx

Once the core is synthesized, functionalization is critical to achieve the desired molecular structure and biological activity. The pyrrolopyridine system can be selectively functionalized at various positions.

Electrophilic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack. Nitration, bromination, iodination, and Mannich reactions predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. A chemoselective Suzuki-Miyaura cross-coupling can be performed at the C-2 position on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position to introduce amino substituents. nih.govmdpi.com

N-Arylation: The pyrrole nitrogen can be functionalized using copper-catalyzed N-arylation with boronic acids. nih.gov

Amide Coupling: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves standard amide coupling procedures (e.g., using T3P) from a corresponding carboxylic acid intermediate. nih.gov

Reaction TypePositionReagents/CatalystResultReference
Suzuki-Miyaura Coupling C-2Arylboronic acid, Pd2(dba)3 or Pd(PPh3)4C-C bond formation (Arylation) nih.gov
Buchwald-Hartwig Amination C-4Amine, RuPhos Pd G2 pre-catalystC-N bond formation (Amination) nih.gov
Bromination C-3BromineC-Br bond formation rsc.org
Nitration C-3Nitrating agentC-NO2 bond formation rsc.org
Amide Coupling C-2Carboxylic acid, Amine, T3PCarboxamide formation nih.gov

Novel and Green Chemistry Approaches in 2,3-Dihydro-1H-pyrrolo[2,3-b]methanol Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and using renewable resources and catalysts. youtube.com

Catalysis is at the heart of green chemistry, enabling reactions with high efficiency and selectivity under milder conditions.

Heterogeneous Catalysis: The synthesis of dihydropyridines, structural relatives of the target's core, has been achieved using eco-friendly heterogeneous catalysts. nih.govresearchgate.net Systems based on magnetic nanoparticles, silica, and zirconium have been employed in one-pot multicomponent reactions, offering excellent yields and catalyst recyclability. nih.govresearchgate.net For instance, a heteropolyacid-clay (HPA-Clay) catalyst has been used for the efficient, solvent-free synthesis of dihydropyrimidinone analogues via the Biginelli reaction. ichem.md

Biomimetic Catalysis: β-cyclodextrin has been used as a reusable promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting a green route with high atom economy and mild reaction conditions. rsc.org

Manganese Catalysis: A catalytic version of the Knorr pyrrole synthesis has been developed using a well-defined Manganese (Mn) catalyst. This process involves the dehydrogenative coupling of amino alcohols and keto esters to form pyrroles and pyridines, with hydrogen gas as the only byproduct. nih.gov

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological profiles. While specific examples for the stereoselective synthesis of this compound are not prevalent, general strategies for related structures can be considered.

[3+2] Cycloadditions: The synthesis of pyrrolidine (B122466) rings, the saturated version of pyrrole, can be achieved with excellent stereoselectivity through [3+2] cycloaddition reactions between azomethine ylides and alkenes. nih.gov This approach could potentially be adapted to construct the chiral dihydropyrrole portion of the target scaffold.

Intramolecular Cyclization: Asymmetric intramolecular cyclization reactions, such as hydroamination or sp3 C-H amination, are powerful methods for constructing chiral pyrrolidine rings. nih.gov Applying these strategies to appropriately designed precursors could yield chiral dihydropyrrolopyridines.

Further research is needed to specifically develop and optimize these stereoselective routes for the 2,3-dihydropyrrolo[2,3-b]pyridine framework.

Flow Chemistry Applications in Heterocyclic Compound Synthesis

Flow chemistry, or continuous flow processing, is a modern synthetic paradigm that is increasingly being applied to the synthesis of heterocyclic compounds, which form the core scaffolds of many active pharmaceutical ingredients (APIs). mtak.hu This technology offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety when handling hazardous reagents, reduced reaction times, and lower solvent consumption. bohrium.comnih.gov The application of continuous flow methods facilitates the scalable and efficient production of complex molecules, making it a highly attractive strategy in both academic and industrial settings. mtak.huspringerprofessional.de

The synthesis of heterocyclic scaffolds like pyrrolo[2,3-b]pyridines (7-azaindoles) and their analogs can be significantly streamlined using flow chemistry. mdpi.com Methodologies such as the Fischer indole synthesis, a classic route to indole derivatives, have been successfully adapted to continuous flow systems, demonstrating the potential for rapid and high-temperature processing that would be challenging in batch mode. mdpi.comuc.pt For instance, the use of heated flow systems allows for precise temperature control, often exceeding the boiling point of the solvent, which can dramatically accelerate reaction rates and improve yields. mdpi.com

Multistep syntheses can be "telescoped" in continuous flow, where intermediates are not isolated but are passed directly from one reactor to the next for subsequent transformations. mtak.hu This approach is particularly advantageous for the synthesis of complex heterocyclic systems, as it minimizes manual handling and potential for decomposition of unstable intermediates. Key transformations in heterocyclic synthesis, such as catalytic hydrogenations for nitro group reduction and cyclization, have been efficiently performed using flow reactors like the H-cube system, which utilizes a packed catalyst cartridge. mdpi.com This technique is directly applicable to the synthesis of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) core, which can be formed via the reduction of the corresponding 7-azaindole (B17877). rsc.org The integration of combined technologies, such as microwave-assisted heating or real-time monitoring with NMR and FT-IR spectroscopy, further enhances the capabilities of flow synthesis for producing diverse heterocyclic entities. bohrium.comnih.gov

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. The molecule offers two primary sites for modification: the hydroxymethyl functional group at the 6-position and the bicyclic pyrrolo[2,3-b]pyridine ring system itself.

Chemical Transformations at the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 6-position of the 7-azaindoline ring is a versatile handle for a variety of chemical transformations. Protecting this group is often a necessary first step to prevent unwanted side reactions during subsequent modifications of the core scaffold. nih.gov Common protecting groups for primary alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or ethers like trimethylsilylethoxymethyl (SEM), can be employed. nih.gov

Beyond protection, the hydroxymethyl group can be transformed into other functionalities to explore structure-activity relationships (SAR). Standard organic transformations applicable to this group include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then serve as precursors for further reactions, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid).

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., -CH₂Cl, -CH₂Br) using standard halogenating agents. These haloalkyl derivatives are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents, including amines, azides, thiols, and cyanides.

Etherification: Formation of ethers by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) can introduce various alkyl or aryl groups, modifying the lipophilicity and steric profile of the molecule.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields esters. This modification can introduce diverse acyl groups and is often used to create prodrugs.

These transformations allow for the systematic exploration of the chemical space around the 6-position of the scaffold, enabling the fine-tuning of biological activity.

Modifications and Substituent Effects on the Pyrrolo[2,3-b]pyridine Ring System

The pyrrolo[2,3-b]pyridine (7-azaindole) ring system is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. jst.go.jpresearchgate.net Its structure allows for bidentate hydrogen bonding interactions with the hinge region of many kinases, mimicking the binding of adenine (B156593) in ATP. jst.go.jp Modifications at various positions of this ring system have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

Electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring, which is the most electron-rich position. rsc.orgrsc.org This provides a reliable method for introducing functional groups at this site, which can then be further modified.

Modern cross-coupling reactions are instrumental in derivatizing the scaffold. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination (for introducing amines) are frequently used. nih.gov A common strategy involves creating halo-substituted azaindole intermediates, which can then be subjected to these cross-coupling reactions. For example, a 2-iodo-4-chloro-pyrrolopyridine intermediate can undergo selective Suzuki coupling at the C-2 position, followed by amination at the C-4 position. nih.gov

The effects of substituents at different positions on the ring system have been well-documented in SAR studies for various biological targets.

Table 1: Effect of Substituents on the Pyrrolo[2,3-b]pyridine Ring
PositionSubstituent TypeObserved EffectReference
2-PositionSmall alkyl (e.g., methyl)Can significantly enhance inhibitory activity against certain kinases (e.g., PI3Kγ). nih.gov
2-PositionBulky groups (e.g., ethyl, aromatic)Often not well-tolerated and can lead to a gradual decrease in potency. nih.gov
3-PositionAromatic groups (e.g., phenyl, pyridyl)Well-tolerated and can lead to a prominent increase in potency. Points toward the ribose-binding region in some kinases. jst.go.jpnih.gov
4-PositionAlkoxy groupsCan increase activity by interacting with specific hydrophobic regions of the target protein. researchgate.net
4-PositionAmino groupsCan be introduced via Buchwald-Hartwig amination on a 4-chloro precursor to build out the molecule. nih.gov

These studies highlight that the electronic and steric properties of substituents at specific positions are critical for biological activity. For example, introducing an aromatic group at the 3-position of the 7-azaindole core can lead to a significant increase in potency for certain kinase inhibitors, whereas bulky groups at the 2-position may be detrimental. nih.gov The strategic placement of substituents allows for the optimization of interactions with the target protein, leading to the development of highly potent and selective compounds. jst.go.jpnih.gov

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 6 Ylmethanol

Electrophilic and Nucleophilic Reaction Pathways of the Pyrrolo[2,3-b]pyridine Core

The reactivity of the pyrrolo[2,3-b]pyridine core in 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is a composite of the individual reactivities of the pyridine (B92270) and the saturated pyrrolidine (B122466) ring.

The pyridine ring is generally considered electron-deficient and thus is susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the ring nitrogen. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex). quora.com Conversely, electrophilic substitution on the pyridine ring is disfavored and typically requires harsh conditions, with substitution occurring at the 3-position. aklectures.comquora.com

The 2,3-dihydro-1H-pyrrole (pyrrolidine) portion of the molecule, being a saturated heterocycle, does not undergo aromatic substitution reactions. However, the nitrogen atom within this ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Table 1: Predicted Reactivity of the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Core

Reaction TypeReagent TypePredicted Site of ReactionRationale
Electrophilic SubstitutionElectrophiles (e.g., nitrating agents, acylating agents)Position 5 or 7 on the pyridine ringThe pyrrolidine ring is activating, directing ortho and para. Position 3 on the pyridine ring is also a possibility under forcing conditions.
Nucleophilic SubstitutionNucleophiles (e.g., organometallics, alkoxides)Position 4 or 6 on the pyridine ring (if a leaving group is present)The pyridine nitrogen activates these positions towards nucleophilic attack.
N-Alkylation/N-AcylationElectrophiles (e.g., alkyl halides, acyl chlorides)Pyrrolidine NitrogenThe lone pair on the pyrrolidine nitrogen is more available for reaction than the pyridine nitrogen.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this molecule can occur at several sites: the dihydropyrrole ring, the pyridine ring, and the hydroxymethyl substituent.

Oxidation:

The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid. google.comlabpartnering.org The choice of oxidizing agent will determine the extent of the oxidation. Mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane would likely yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid.

The dihydropyrrole ring can also be a site for oxidation. Aromatization to the corresponding pyrrolo[2,3-b]pyridine is a potential transformation, which could be achieved using various dehydrogenation reagents.

Reduction:

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions (catalyst, pressure, temperature) will influence the selectivity and extent of reduction.

Rearrangement Reactions Involving the Dihydropyrrolopyridine Scaffold

Rearrangement reactions of the dihydropyrrolopyridine scaffold are not commonly reported but can be envisaged under certain conditions, particularly those involving the formation of carbocation intermediates. For instance, if the hydroxymethyl group were converted to a good leaving group and departs, the resulting primary carbocation could potentially trigger a rearrangement of the adjacent dihydropyrrole ring.

Ring expansion or contraction of the five-membered pyrrolidine ring is a theoretical possibility, driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com For example, a carbocation at a carbon adjacent to the ring could initiate a Wagner-Meerwein type rearrangement, leading to an expanded six-membered ring. However, the stability of the fused aromatic pyridine ring would likely disfavor rearrangements that disrupt its aromaticity.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The rates of electrophilic and nucleophilic substitution reactions on the pyridine ring will be influenced by the nature of the substituent (the dihydropyrrole ring and the hydroxymethyl group), the solvent, and the temperature. The electron-donating nature of the dihydropyrrole ring would be expected to increase the rate of electrophilic substitution compared to pyridine itself.

The thermodynamics of the reactions will be governed by the relative stabilities of the reactants and products. For instance, the oxidation of the hydroxymethyl group to a carboxylic acid is generally a thermodynamically favorable process. The aromatization of the dihydropyrrole ring would also be thermodynamically favored due to the formation of a stable aromatic system.

Elucidation of Reaction Mechanisms for Synthetic and Degradative Pathways

Synthetic Pathways:

The synthesis of this compound would likely involve a multi-step sequence. A plausible approach would be the construction of the pyrrolo[2,3-b]pyridine core followed by the reduction of the pyrrole (B145914) ring and functional group manipulation at the 6-position. For instance, a starting material like 6-bromo-1H-pyrrolo[2,3-b]pyridine could undergo a reduction of the pyrrole ring, followed by a metal-catalyzed cross-coupling reaction to introduce a hydroxymethyl group or a precursor that can be converted to it.

Degradative Pathways:

The degradation of this compound in biological or environmental systems would likely involve oxidative processes. nih.gov The hydroxymethyl group could be oxidized as a primary metabolic step. The pyridine ring, being a common scaffold in many natural products and pharmaceuticals, is known to undergo microbial degradation, often initiated by hydroxylation followed by ring cleavage. nih.gov The dihydropyrrole ring could also be a site of initial enzymatic attack.

The elucidation of these complex reaction mechanisms would require detailed experimental studies, including the isolation and characterization of intermediates, kinetic analysis, and isotopic labeling studies.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 6 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

High-Resolution NMR Techniques for Detailed Structural Assignment

High-resolution 1D NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the dihydropyrrole ring, the methylene (B1212753) protons of the methanol (B129727) group, and the N-H protons. The saturation of the pyrrole (B145914) ring in the "dihydro-" structure results in aliphatic signals, typically appearing at a higher field (lower ppm) compared to the aromatic signals of the unsaturated parent compound, 7-azaindole (B17877). mdpi.comamazonaws.com The chemical shifts would be influenced by the electronic effects of the nitrogen atoms and the hydroxymethyl substituent.

¹³C NMR: The carbon spectrum, often acquired with proton decoupling, would show separate resonances for each unique carbon atom. The chemical shifts would distinguish between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the dihydropyrrole moiety. The carbon of the methanol group (-CH₂OH) would appear in the characteristic region for alcohol-bearing carbons. amazonaws.comresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
~7.5-8.0d
~6.5-7.0d
~4.6s
~3.6t
~3.1t
~5.0-6.0br s
~5.0t
~8.0-9.0br s
This table is illustrative and based on general principles, not on reported experimental data for the specific compound.

Multidimensional NMR for Stereochemical and Conformational Analysis

2D NMR experiments are crucial for assembling the molecular framework by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between the aliphatic protons at positions 2 and 3 of the dihydropyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, enabling definitive assignment of the ¹³C spectrum. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire structure, including connecting the methanol group to the correct position (C6) on the pyridine ring. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY can reveal through-space proximities between protons, helping to define the three-dimensional shape and preferred conformations of the molecule in solution.

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The empirical formula for this compound is C₈H₁₀N₂O, corresponding to a molecular weight of 150.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy (typically to four decimal places). semanticscholar.org

Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The subsequent fragmentation pattern would be characteristic of the 7-azaindoline structure. Expected fragmentation pathways might include:

Loss of a hydroxyl radical (•OH) or water (H₂O) from the methanol group.

Cleavage of the C-C bond between the ring and the methanol group, leading to the loss of •CH₂OH.

Ring-opening of the dihydropyrrole moiety.

| Hypothetical MS Fragmentation Data | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | | 151.08 | [M+H]⁺ | | 150.07 | [M]⁺ | | 133.08 | [M-OH]⁺ or [M+H-H₂O]⁺ | | 119.06 | [M-CH₂OH]⁺ | This table is illustrative and based on general principles, not on reported experimental data for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture

X-ray crystallography provides the definitive, solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its molecular architecture. The data would reveal the planarity of the pyridine ring and the conformation of the saturated pyrrole ring. Furthermore, it would detail the hydrogen-bonding networks in the crystal lattice, likely involving the N-H groups of the pyrrole and pyridine rings and the hydroxyl group of the methanol substituent. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. Key expected peaks would include:

A broad band around 3200-3400 cm⁻¹ for the O-H stretching of the alcohol and N-H stretching of the pyrrole and pyridine moieties. semanticscholar.org

Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H stretching.

Aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

A C-O stretching band around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

| Hypothetical Vibrational Spectroscopy Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | | 3200-3400 (broad) | O-H and N-H stretch | | 2850-3000 | Aliphatic C-H stretch | | ~1600 | Aromatic C=C/C=N stretch | | ~1450 | CH₂ scissoring | | ~1100 | C-O stretch | This table is illustrative and based on general principles, not on reported experimental data for the specific compound.

Chiroptical Spectroscopy (CD, ORD) for Chiral Compound Characterization

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to characterize chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters and cannot exist as enantiomers. Therefore, it would not exhibit a CD or ORD spectrum, and these techniques are not applicable for its characterization.

Theoretical and Computational Chemistry of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 6 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy landscapes.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structures and electronic properties of organic compounds, including 7-azaindole (B17877) derivatives. nih.govnih.gov By employing functionals like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311G(d,p)), the geometry of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol can be optimized to its lowest energy state. rsc.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. These calculations also determine the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound.
PropertyIllustrative ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

Ab Initio Methods for High-Accuracy Property Predictions

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov These methods are more computationally demanding than DFT but provide benchmark-quality results for fundamental properties like ionization potentials, electron affinities, and reaction barrier heights. iastate.edunih.gov For a molecule like this compound, ab initio calculations could be used to refine the energetics of tautomerization or proton transfer events, which are known to be important in the 7-azaindole scaffold. iastate.edu While not typically used for initial geometry optimizations of molecules this size, they serve as a "gold standard" to validate the accuracy of less expensive DFT functionals.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the molecule as a collection of atoms connected by springs (representing bonds), governed by a set of parameters known as a force field (e.g., AMBER, CHARMM).

For this compound, MD simulations can reveal the accessible conformations of the flexible hydroxymethyl (-CH2OH) side chain. By simulating the molecule for nanoseconds or longer, one can determine the most stable rotational states (rotamers) of this group and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying interactions with the surrounding environment, particularly with solvents like water. mdpi.com By placing the molecule in a simulated box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the molecule's hydrogen bond donors (the N-H of the pyrrole (B145914) ring and the O-H of the methanol (B129727) group) and acceptors (the pyridine (B92270) nitrogen and the methanol oxygen) and the surrounding water. nih.govacs.org This analysis provides a detailed picture of the molecule's hydration shell and is crucial for understanding its solubility and the influence of the solvent on its conformation.

Table 2: Illustrative Analysis of Potential Hydrogen Bonds in an Aqueous MD Simulation.
Molecular SiteRoleAverage H-Bonds with WaterIllustrative Interaction Energy (kcal/mol)
Pyrrole N-HDonor0.95-4.5
Pyridine NAcceptor1.10-5.2
Methanol O-HDonor/Acceptor2.50-6.0

In Silico Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various types of molecular spectra, aiding in the interpretation of experimental data. mdpi.comresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks.

Vibrational spectra (Infrared and Raman) can also be simulated. ias.ac.in After a DFT geometry optimization, a frequency calculation can be performed to determine the normal modes of vibration. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond in the methanol group or the N-H bond in the pyrrole ring, or the breathing of the aromatic rings. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific absorption bands to their corresponding vibrational modes.

Table 3: Illustrative Comparison of Calculated vs. Typical Experimental Vibrational Frequencies (cm⁻¹).
Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
O-H Stretch (Methanol)34503200-3600
N-H Stretch (Pyrrole)33803300-3500
C-H Stretch (Aromatic)30553000-3100
C=N Stretch (Pyridine)16101580-1650

Computational Approaches to Structure-Activity Relationship (SAR) Studies in Pre-Clinical Contexts

In drug discovery, understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential in this process. nih.govnih.gov For a series of analogs based on the this compound scaffold, a QSAR model can be developed to correlate physicochemical properties with observed biological activity (e.g., IC50 values against a specific enzyme). uran.ua

The process involves calculating a wide range of molecular descriptors for each analog. These can include steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), and lipophilic (e.g., logP) properties. Statistical methods are then used to build a mathematical model that predicts the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Ligand-Protein Docking Simulations for Interaction Mechanism Hypotheses

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a protein. nih.govresearchgate.net Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a key application for this compound would be docking it into the ATP-binding site of a target kinase. jst.go.jpijper.org

The simulation uses a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity. The results provide a hypothesis for the binding mechanism, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the pyrrolo[2,3-b]pyridine core is known to form crucial hydrogen bonds with the "hinge" region of many kinases. Docking studies can predict how the methanol substituent might form additional interactions, potentially enhancing binding affinity or selectivity. These hypotheses are crucial for guiding subsequent lead optimization efforts. nih.govijper.org

Table 4: Hypothetical Key Interactions from Docking into a Kinase ATP-Binding Site.
Ligand GroupProtein ResidueInteraction TypeIllustrative Distance (Å)
Pyrrole N-HHinge Backbone C=OHydrogen Bond2.0
Pyridine NHinge Backbone N-HHydrogen Bond2.1
Methanol -OHAspartic Acid (DFG motif)Hydrogen Bond1.9
Pyrrolopyridine RingPhenylalanine (Gatekeeper)Pi-Pi Stacking4.5

Biological and Pharmacological Research Perspectives Pre Clinical Focus

In Vitro Biological Screening Methodologies for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol and Derivatives

The initial phase of pre-clinical assessment for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold involves a variety of in vitro assays to determine their biological effects at the cellular and molecular levels. These methodologies are crucial for identifying promising lead compounds for further development.

Cell-Based Assays for General Bioactivity and Cytotoxicity Profiling

Cell-based assays are fundamental in the early screening of 1H-pyrrolo[2,3-b]pyridine derivatives to establish their general bioactivity and cytotoxic profiles against various cell lines, particularly in the context of oncology research. A primary technique used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and metabolic activity. mdpi.com This method has been employed to assess the anti-proliferative effects of these compounds on a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and lung (A549) cancer cells. mdpi.comnih.gov

For instance, certain novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have demonstrated greater effectiveness than the control drug erlotinib (B232) against these cell lines. mdpi.com Similarly, other 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cell lines, with IC₅₀ values ranging from 0.109 μM to 0.245 μM. nih.gov Another derivative, compound 4h, was found to inhibit the proliferation of breast cancer 4T1 cells. nih.govrsc.org

Beyond assessing cell viability, flow cytometry is utilized to delve into the mechanisms underlying cytotoxicity. This technique can reveal if a compound induces apoptosis (programmed cell death) and can determine the phase of the cell cycle in which it acts. nih.govmdpi.com Studies have shown that specific derivatives can promote apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle in the G0/G1 phase. nih.gov The mechanism of apoptosis induction can be further explored by measuring the activation of key proteins like caspase-3 and the inhibition of anti-apoptotic proteins such as Bcl-2. mdpi.com

Table 1: Cytotoxicity of select 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Compound 2 (pyrrolo[2,3-b]pyrrole)MCF-73.81 times more active than erlotinib mdpi.com
Compound 2 (pyrrolo[2,3-b]pyrrole)HCT-1162.90 times more active than erlotinib mdpi.com
Compound 2 (pyrrolo[2,3-b]pyrrole)A5492.39 times more active than erlotinib mdpi.com
Compound 16hA5490.109 - 0.245 nih.gov
Compound 16hMDA-MB-2310.109 - 0.245 nih.gov
Compound 16hMCF-70.109 - 0.245 nih.gov

Enzyme Inhibition and Activation Studies

A significant area of research for 1H-pyrrolo[2,3-b]pyridine derivatives is their role as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling. google.com Abnormal kinase activity is implicated in many diseases, including cancer.

Derivatives of this scaffold have been identified as potent inhibitors of several key enzymes:

Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of the FGFR signaling pathway is linked to various tumors. nih.gov Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent pan-FGFR inhibitory activity, with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org

Maternal Embryonic Leucine Zipper Kinase (MELK) : An optimized derivative, compound 16h, showed potent inhibition of MELK with an IC₅₀ of 32 nM. nih.gov

Cyclin-Dependent Kinase 1 (CDK1) : Three active compounds were identified as CDK1 inhibitors, which led to reduced cancer cell proliferation. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β) : In the context of Alzheimer's disease research, a novel derivative, S01, was designed as a highly potent GSK-3β inhibitor with an IC₅₀ of 0.35 nM. nih.gov

Janus Kinases (JAKs) : These enzymes are involved in immune and inflammatory responses. researchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net

Other Kinases : The scaffold has also been used to develop inhibitors for c-Met, SGK-1, ATM, and PI3K/mTOR, all of which are important targets in cancer therapy. google.comresearchgate.netresearchgate.netresearchgate.net

Table 2: Enzyme Inhibition by select 1H-pyrrolo[2,3-b]pyridine Derivatives

DerivativeTarget EnzymeIC₅₀Reference
Compound 4hFGFR17 nM nih.govrsc.org
Compound 4hFGFR29 nM nih.govrsc.org
Compound 4hFGFR325 nM nih.govrsc.org
Compound 16hMELK32 nM nih.gov
S01GSK-3β0.35 nM nih.gov
Compound 9c-Met22.8 nM researchgate.net
Compound 31ENPP114.68 nM nih.gov

Receptor Binding and Modulation Assays

In addition to targeting intracellular enzymes, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are evaluated for their ability to bind to and modulate cell surface receptors. The FGFRs, for example, are receptor tyrosine kinases, and their inhibition by these compounds is a key mechanism of action. nih.gov

Competitive binding assays are a common method to determine the affinity of a compound for a specific receptor. mdpi.com These assays typically use a radiolabeled ligand known to bind to the receptor. The test compound is added in increasing concentrations to see how effectively it displaces the radioligand, allowing for the calculation of its binding affinity (Ki) or IC₅₀. mdpi.com

Research has focused on developing inhibitors for receptor tyrosine kinases like the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov A series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines, a related scaffold, demonstrated nanomolar potencies in inhibiting IGF-1R in both enzymatic and cellular assays. nih.gov While direct binding studies on this compound are not detailed in the provided context, the methodologies applied to its parent structures are standard practice for evaluating receptor interaction.

In Vivo Pre-Clinical Efficacy Models and Pharmacodynamic Studies

Following promising in vitro results, select compounds are advanced to in vivo pre-clinical studies to assess their efficacy and pharmacodynamic effects in living organisms. These studies are essential for understanding how the compounds behave in a complex biological system.

Selection and Validation of Animal Models for Disease Research

The choice of animal model is critical and depends on the therapeutic area being investigated. For oncology research involving 1H-pyrrolo[2,3-b]pyridine derivatives, xenograft mouse models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow.

Mesothelioma Xenograft Model : To test nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine structure, a mouse model of diffuse malignant peritoneal mesothelioma (DMPM) was used. Administration of the derivatives resulted in significant tumor volume inhibition, ranging from 58-75%. nih.gov

Syngeneic Mouse Models : For immunotherapy research, syngeneic models like the 4T1 (breast cancer) and CT26 (colon cancer) models are used. These involve implanting mouse tumor cells into mice with a competent immune system, which is crucial for evaluating immune-modulating agents like ENPP1 inhibitors. nih.gov

Alzheimer's Disease Model : In neurodegenerative disease research, an AlCl₃-induced zebrafish model of Alzheimer's disease was used to evaluate a GSK-3β inhibitor. The compound was shown to substantially ameliorate dyskinesia in the zebrafish. nih.gov

Biomarker Identification and Validation in Pre-Clinical Contexts

Pharmacodynamic biomarkers are used in pre-clinical studies to demonstrate that a compound is engaging its target and eliciting the desired biological effect in vivo. These molecular indicators can be measured in tissues or fluids to monitor the response to treatment.

For 1H-pyrrolo[2,3-b]pyridine derivatives, several biomarkers have been identified:

In mesothelioma models, treatment with CDK1-inhibiting derivatives led to a reduction in the expression of the active, phosphorylated form of survivin, an anti-apoptotic protein. This indicates that the drug is promoting apoptosis in the tumor cells. nih.gov

In Alzheimer's disease models, the GSK-3β inhibitor S01 was shown to increase the expression of phosphorylated GSK-3β at the Ser9 residue (an inhibitory mark) and decrease levels of phosphorylated tau protein (p-tau-Ser396), a key pathology in the disease. nih.gov It also upregulated neurogenesis-related biomarkers. nih.gov

For PI3K/mTOR inhibitors, Western blot and immunohistochemical analyses are used to confirm that the drug inhibits the phosphorylation of downstream proteins like AKT and S6, confirming engagement of the PI3K/AKT/mTOR signaling pathway. researchgate.net

These biomarker studies are crucial for validating the mechanism of action and providing evidence of biological activity in a pre-clinical setting, forming a bridge between in vitro potency and in vivo efficacy.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The chemical scaffold of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a reduced form of 7-azaindole (B17877), is a foundational structure in the development of targeted therapeutic agents. While direct research on the mechanism of action of this compound is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of significant investigation, particularly as inhibitors of various protein kinases. These studies provide a strong basis for understanding the potential mechanisms through which derivatives of this scaffold exert their biological effects.

Target Identification and Validation Strategies

The 1H-pyrrolo[2,3-b]pyridine nucleus is recognized as a "hinge-binding" motif, adept at interacting with the ATP-binding pocket of protein kinases. researchgate.net This has led to its incorporation into numerous kinase inhibitor discovery programs. Target identification for this class of compounds often involves a combination of computational modeling and experimental screening.

Initial strategies frequently employ broad-panel kinase screening, where a compound is tested against a large number of different kinases to identify potential targets. This approach has led to the identification of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of several important kinase families, including:

Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3. researchgate.netrsc.org

Janus Kinases (JAKs) : Specifically, this scaffold has been utilized to develop inhibitors of JAK3, a key enzyme in cytokine signaling pathways relevant to autoimmune diseases. nih.gov

Phosphodiesterase 4B (PDE4B) : In a scaffold-hopping experiment, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors, a target for inflammatory and central nervous system diseases. nih.gov

c-Met Kinase : This receptor tyrosine kinase is a target in cancer therapy, and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as c-Met inhibitors. researchgate.net

PI3K/mTOR Pathway : The scaffold has been incorporated into dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), crucial regulators of cell growth and proliferation. researchgate.netupm-inc.com

Validation of these targets typically involves secondary assays to confirm the inhibitory activity and selectivity, followed by cellular assays to demonstrate that inhibition of the target kinase leads to the desired biological response in cells.

Investigation of Signaling Pathway Modulation and Cellular Responses

Signaling Pathway Modulation:

FGFR Signaling : Inhibition of FGFR by these compounds has been shown to block the downstream RAS–MEK–ERK and PI3K–Akt signaling pathways. researchgate.net

PI3K/Akt/mTOR Pathway : Derivatives designed as PI3K/mTOR inhibitors have been confirmed through Western blot analysis to reduce the phosphorylation of key downstream proteins like Akt and S6 ribosomal protein. upm-inc.com

JAK/STAT Pathway : As JAK inhibitors, these compounds are expected to interfere with the phosphorylation of STAT proteins, which are critical for transducing signals from cytokine receptors to the nucleus.

Cellular Responses:

The modulation of these signaling pathways leads to a range of observable cellular effects, which are key indicators of the compound's potential therapeutic utility.

Inhibition of Cell Proliferation : A common outcome of kinase inhibition is the arrest of cell growth. For example, FGFR inhibitors based on this scaffold have been shown to inhibit the proliferation of breast cancer cells. researchgate.netrsc.org

Induction of Apoptosis : By blocking pro-survival signaling pathways, these compounds can trigger programmed cell death. The same FGFR inhibitors that halt proliferation also induce apoptosis in cancer cells. researchgate.netrsc.org

Inhibition of Cell Migration and Invasion : Metastasis is a key hallmark of cancer. FGFR inhibitors containing the 1H-pyrrolo[2,3-b]pyridine core have demonstrated the ability to significantly inhibit the migration and invasion of cancer cells in vitro. researchgate.netrsc.org

Inhibition of Pro-inflammatory Cytokine Release : PDE4B inhibitors with this scaffold have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages, demonstrating their anti-inflammatory potential. nih.gov

The table below summarizes the relationship between the identified targets for the 1H-pyrrolo[2,3-b]pyridine scaffold, the signaling pathways they modulate, and the resulting cellular responses.

Target FamilyModulated Signaling PathwayCellular Response
FGFRRAS–MEK–ERK, PI3K–AktInhibition of proliferation, induction of apoptosis, inhibition of migration
PI3K/mTORPI3K/Akt/mTORInhibition of proliferation, induction of apoptosis
JAKsJAK/STATModulation of immune cell function
PDE4BcAMP signalingInhibition of pro-inflammatory cytokine release

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Research

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for medicinal chemists. SAR and SPR studies are crucial for optimizing the potency, selectivity, and drug-like properties of derivatives based on this core.

Structure-Activity Relationship (SAR):

SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For the 1H-pyrrolo[2,3-b]pyridine series, research has identified several key positions on the heterocyclic ring system where substitutions can dramatically influence target engagement.

Substitution at the C4- and C5-positions : In the development of JAK3 inhibitors, it was found that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. nih.gov

Amide Portion of Carboxamides : For PDE4B inhibitors, exploration of the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that different substituents could modulate potency. A 3,3-difluoroazetidine (B2684565) ring, for instance, resulted in high inhibitory activity. nih.gov

Linker Group : In the design of c-Met inhibitors, various linkers (methylene, sulfur, sulfoxide) were explored between the 1H-pyrrolo[2,3-b]pyridine core and other parts of the molecule, with a methylene (B1212753) linker proving effective. researchgate.net

The following table provides examples of SAR findings for this scaffold.

Compound SeriesTargetKey Structural ModificationImpact on Activity
1H-pyrrolo[2,3-b]pyridineJAK3C5-carbamoyl and C4-cyclohexylamino groupsLarge increase in inhibitory activity
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BAmide substitution with 3,3-difluoroazetidineHigh inhibitory activity and selectivity
FGFR InhibitorsFGFR1Optimization of substituents on the pyrrolopyridine coreNearly 300-fold increase in activity from initial hit

Structure-Property Relationship (SPR):

SPR studies focus on how structural changes affect the physicochemical properties of a compound, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. For kinase inhibitors, properties like solubility, permeability, and metabolic stability are critical. While specific SPR data for this compound is not available, general principles applied to its derivatives include:

Modulation of Lipophilicity : Adding polar groups (like the hydroxymethyl group in the title compound) can increase aqueous solubility, which is often a challenge for kinase inhibitors. Conversely, adding lipophilic groups can improve cell permeability.

Metabolic Stability : The pyrrolopyridine core itself is relatively stable. However, substituents are often modified to block sites of metabolism, thereby increasing the compound's half-life in the body.

Ligand Efficiency : Optimization of FGFR inhibitors based on this scaffold led to a compound with a low molecular weight that was identified as an appealing lead for further development due to its high ligand efficiency. researchgate.netresearchgate.netrsc.org

Advanced Applications and Future Research Trajectories Excluding Clinical Human Trials

Applications in Materials Science and Polymer Chemistry

The field of materials science, particularly in organic electronics, has seen significant interest in heterocyclic compounds due to their unique electronic and optical properties. While direct applications of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol have not been extensively documented, the broader family of pyrrole- and pyridine-containing molecules serves as a strong indicator of its potential.

Pyrrole-based materials are noted for their excellent semiconducting properties and have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics. acs.orgnih.gov The electron-rich nature of the pyrrole (B145914) ring makes it a valuable building block for organic semiconductors. acs.org Similarly, conjugated polymers incorporating pyridine (B92270) and diketopyrrolopyrrole units have demonstrated enhanced electron mobility, a crucial factor for high-performance organic transistors. nih.gov Research into pyrrolo-phenanthrolines has also shown their promise as n-type semiconductors suitable for applications in nanoelectronics and optoelectronics. nih.gov

Given these precedents, the dihydropyrrolopyridine scaffold of this compound offers an intriguing, partially saturated variation. This structural feature could be exploited to fine-tune the electronic properties of novel polymers or small molecule materials. The hydroxymethyl group provides a convenient point for polymerization or for grafting the molecule onto surfaces or other polymer backbones. Future research could explore its utility in creating new conductive polymers, organic light-emitting diode (OLED) materials, or specialized coatings, where its distinct structural and electronic characteristics might lead to novel functionalities.

Potential Role in Agrochemical Research and Development

The pyridine moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides, herbicides, and insecticides. nih.gov This history of biological activity in agricultural contexts suggests a promising, albeit underexplored, role for pyrrolopyridine derivatives like this compound.

Research has shown that various pyridine derivatives possess potent biological activities relevant to crop protection. For instance, certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated significant insecticidal effects against pests like Aphis gossypii. nih.gov Other heterocyclic compounds containing indole (B1671886) or picolinic acid frameworks have been developed as effective herbicides. nih.govmdpi.com Furthermore, the antifungal properties of hydroxypyridone derivatives have also been reported, highlighting the versatility of the pyridine ring in combating different agricultural threats. nih.gov

While specific studies on the agrochemical applications of this compound are scarce, its structure, which combines a pyridine ring with a pyrrole system, makes it a compelling candidate for screening. The dihydrogenated pyrrole ring introduces a three-dimensional structure that differs from its aromatic counterparts, potentially offering novel modes of action or improved selectivity for agricultural targets. The hydroxymethyl group can be used to create a library of esters, ethers, or other derivatives to optimize activity, selectivity, and physicochemical properties for agricultural applications.

Utility as a Versatile Synthetic Intermediate for Complex Molecules

One of the most significant roles for this compound is as a versatile building block in organic synthesis. The pyrrolopyridine (or azaindole) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core for complex, biologically active molecules, particularly kinase inhibitors. mdpi.com

The compound features a robust heterocyclic core and a reactive hydroxymethyl (-CH2OH) functional group. This alcohol moiety is a key handle for a wide array of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. These transformations allow for the facile introduction of diverse functional groups and the extension of molecular complexity.

Multi-step and multicomponent reaction strategies are often employed to elaborate the pyrrolopyridine core into more complex structures. nih.govnih.govmdpi.com Modern cross-coupling reactions are particularly important for functionalizing the aromatic pyridine portion of the scaffold.

Table 1: Potential Synthetic Transformations for Pyrrolopyridine Scaffolds
Reaction TypeDescriptionPotential Application on the Scaffold
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Introduction of aryl or vinyl groups onto a halogenated pyridine ring. mdpi.comresearchgate.net
Buchwald-Hartwig AminationA palladium-catalyzed reaction for forming carbon-nitrogen bonds.Attachment of primary or secondary amines to a halogenated pyridine ring. researchgate.net
Oxidation of AlcoholConversion of the primary alcohol (-CH2OH) to an aldehyde (-CHO) or carboxylic acid (-COOH).Creates new functional groups for further reactions like reductive amination or amide bond formation.
Esterification/EtherificationReaction of the alcohol with acids or alkyl halides to form esters or ethers.Generates a library of derivatives with varied physicochemical properties.
Multicomponent Reactions (MCRs)Reactions where three or more reactants combine in a single step to form a product containing parts of all reactants.Efficiently builds complex polyheterocyclic systems from simpler pyrrolopyridine precursors. mdpi.com

The ability to perform these reactions, often with high chemo- and regioselectivity, makes this compound a valuable starting material for creating libraries of novel compounds for drug discovery and other research areas.

Development of Analytical Methodologies for Detection and Quantification in Research Settings

As with any compound used in research and development, robust analytical methods are essential for characterization, purity assessment, and quantification. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for separating the compound from starting materials, impurities, or metabolites. researchgate.netresearchgate.net Coupling HPLC with mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for quantification in complex matrices like biological fluids or environmental samples. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) may also be applicable, potentially after derivatization of the polar alcohol group to increase volatility. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation. 1H and 13C NMR spectra provide detailed information about the molecular framework, while 2D NMR techniques (like COSY, HSQC, and HMBC) can establish connectivity within the molecule and confirm the identity of complex derivatives.

Table 2: Analytical Methodologies for Pyrrolopyridine Derivatives
TechniquePurposeKey Information Provided
RP-HPLCSeparation and Purity AnalysisRetention time for identification; peak area for quantification. researchgate.net
LC-MS/MSQuantification in Complex MatricesHigh sensitivity and selectivity through specific precursor-to-product ion transitions. nih.gov
GC-MSSeparation and IdentificationMass-to-charge ratio and fragmentation patterns for structural confirmation. mdpi.com
NMR Spectroscopy (1H, 13C)Structural ElucidationChemical shifts, coupling constants, and integration provide a complete structural map.
2D NMR (COSY, HSQC, HMBC)Detailed Structural ConfirmationCorrelation between nuclei confirms atomic connectivity and resolves complex structures.

Validation of these analytical methods according to established guidelines is crucial to ensure data reliability in any research setting.

Future Directions and Emerging Opportunities in Pyrrolo[2,3-b]pyridin-6-ylmethanol Research

The future of research involving this compound and related compounds is bright, with significant opportunities in the exploration of novel chemical space and the development of new synthetic methodologies.

The aromatic pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the design of kinase inhibitors. nih.govmdpi.com Its ability to mimic the purine (B94841) ring of ATP allows derivatives to effectively bind to the hinge region of many kinases. nih.gov This has led to the development of potent inhibitors for targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R). researchgate.net

Table 3: Examples of Bioactive Scaffolds Derived from Pyrrolopyridines
Scaffold TypeBiological TargetPotential Therapeutic Area
1H-Pyrrolo[2,3-b]pyridineJanus Kinase 3 (JAK3)Immune diseases, organ transplantation.
1H-Pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR)Oncology.
2-Aryl-1H-pyrrolo[2,3-b]pyridineColony-Stimulating Factor 1 Receptor (CSF1R)Oncology, inflammatory diseases. researchgate.net
PyrrolopyridineEctonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)Cancer immunotherapy.
1H-Pyrrolo[2,3-b]pyridineSerum/glucocorticoid-regulated kinase 1 (SGK-1)Metabolic and fibrotic diseases.

The 2,3-dihydro form of this scaffold represents a significant, yet underexplored, opportunity. Saturation of the pyrrole ring disrupts the planarity of the molecule, introducing a three-dimensional geometry. This can lead to different binding modes with biological targets, potentially improving selectivity or enabling the inhibition of targets that are inaccessible to planar molecules. Research focused on synthesizing and screening libraries of dihydropyrrolopyridine derivatives could uncover novel bioactive compounds with unique pharmacological profiles.

While the pyrrolopyridine scaffold holds immense promise, its development is not without challenges. Synthetic routes can be complex, sometimes requiring sensitive protecting groups or catalysts, and achieving high selectivity in multi-functionalized systems can be difficult. researchgate.net A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome to minimize off-target effects. nih.gov

These challenges, however, create opportunities. There is a continuous need for the development of more efficient, scalable, and environmentally friendly synthetic methods, such as cascade or multicomponent reactions, to access these scaffolds. mdpi.com The challenge of selectivity can be an opportunity for medicinal chemists to use the dihydropyrrolopyridine core to design inhibitors that exploit subtle differences in the ATP-binding sites of kinases. Furthermore, the vast biological space beyond kinases remains largely unexplored for this class of compounds. Expanding screening efforts to include other enzyme families, receptors, and ion channels could unlock entirely new therapeutic applications for derivatives of this compound.

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and reduce experimental iterations .
  • Implement computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and minimize trial-and-error .

Advanced: How can quantum chemical calculations and machine learning enhance the design of novel derivatives of this compound?

Answer:

  • Computational workflow :
    • Use density functional theory (DFT) to model reaction intermediates and transition states .
    • Apply machine learning (ML) to analyze experimental data (e.g., yields, solvent effects) and identify optimal conditions .
  • Case study : ICReDD’s approach integrates computational predictions with experimental validation, creating a feedback loop to refine synthetic routes .

Basic: What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Answer:

  • Core techniques :
    • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., observed vs. calculated m/z values within ±5 ppm) .
    • Melting point analysis : Compare with literature (e.g., decomposition >300°C for related compounds) .
  • Resolving discrepancies : Cross-validate with alternative methods (e.g., X-ray crystallography) or replicate experiments under controlled conditions .

Advanced: How do structural modifications (e.g., halogenation or alkylation) on the pyrrolo-pyridine core influence the physicochemical properties of this compound?

Answer:

  • Impact of substituents :
    • Halogens (e.g., Br, Cl) : Increase molecular weight and polarizability, altering solubility and reactivity (see ).
    • Methanol group (-CH₂OH) : Enhances hydrogen-bonding capacity, affecting crystallization and stability .
  • Data table :
SubstituentBoiling Point (°C)Density (g/cm³)pKaSource
-CH₂OH (target)500.7±50.0 (pred.)1.59±0.114.75
-Cl (related analog)N/A1.62±0.113.90

Basic: What challenges arise during scale-up of this compound synthesis, and how are they mitigated?

Answer:

  • Key challenges :
    • Heat transfer : Exothermic reactions at larger scales require optimized cooling systems .
    • Purification : Recrystallization efficiency decreases; switch to column chromatography or continuous crystallization .
  • Mitigation : Use process simulation tools to model mass/heat transfer and identify bottlenecks .

Advanced: How can researchers address contradictions in reported reaction yields or conditions for this compound?

Answer:

  • Systematic analysis :
    • Compare solvent polarity, catalyst loading, and temperature across studies .
    • Validate using statistical reproducibility metrics (e.g., p-values for yield variability) .
  • Case example : Discrepancies in reflux times (e.g., 25–30 hours in vs. shorter durations elsewhere) may arise from substrate-specific reactivity; replicate under standardized conditions .

Basic: What role does the methanol group play in the biological or catalytic activity of this compound?

Answer:

  • Functional role :
    • Hydrogen bonding : The -CH₂OH group can interact with biological targets (e.g., enzymes) or stabilize transition states in catalysis .
    • Solubility : Enhances aqueous solubility compared to non-polar analogs, critical for in vitro assays .

Advanced: How can membrane separation technologies improve the purification of this compound?

Answer:

  • Methodology :
    • Nanofiltration : Use ceramic membranes to separate by molecular weight (e.g., MW ~323.77 g/mol) .
    • Solvent-resistant membranes : Reduce organic solvent waste during workup .
  • Optimization : Model membrane pore size and pressure gradients using computational fluid dynamics (CFD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.